5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 294197-07-2) is a strategically differentiated aminopyrimidine intermediate. The 5-bromo substituent enables modular SAR expansion via Pd-catalyzed cross-couplings (Suzuki, Sonogashira), while the 6-CF3 group enhances lipophilicity and metabolic stability – a combination absent in 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 5734-63-4). Its orthogonal reactivity profile allows selective functionalization in polyhalogenated sequences. Procure this scaffold to accelerate kinase inhibitor library synthesis and leverage its patented application as a quencher in high-sensitivity liquid biopsy assays.

Molecular Formula C6H5BrF3N3
Molecular Weight 256.02 g/mol
CAS No. 294197-07-2
Cat. No. B3032614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
CAS294197-07-2
Molecular FormulaC6H5BrF3N3
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)C(F)(F)F)Br
InChIInChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)
InChIKeyCCEMDRJAIZCRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 294197-07-2): A Halogenated Pyrimidine Scaffold for Pharmaceutical Synthesis


5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 294197-07-2) is a heterocyclic aromatic compound belonging to the aminopyrimidine class [1]. It is characterized by a pyrimidine core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a primary amine at the 2-position [2]. The compound has a molecular formula of C6H5BrF3N3 and a molecular weight of 256.02 g/mol [2]. Its structural features make it a versatile synthetic intermediate, particularly valued for its bromine handle, which enables further functionalization via cross-coupling reactions .

Why 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine Cannot Be Simply Replaced with a Close Analog


5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is not a generic pyrimidine; its precise substitution pattern is critical for its intended role as a synthetic intermediate. The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the modular assembly of complex molecules [1]. Replacing it with a non-halogenated analog like 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 5734-63-4) eliminates this crucial reactivity, severely limiting synthetic options [2]. Furthermore, the trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not present in non-fluorinated analogs [3]. While other halogenated analogs exist (e.g., 5-chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, CAS 1823366-77-3), the specific reactivity of the C-Br bond differs from that of C-Cl or C-I bonds in terms of oxidative addition rates in cross-coupling reactions, requiring re-optimization of reaction conditions [REFS-1, REFS-4].

Quantitative Differentiation of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 294197-07-2) from Analogs


Comparative Synthetic Versatility: The Bromine Handle vs. Non-Halogenated Analogs

The presence of the bromine atom at the 5-position is a critical differentiator from the non-halogenated analog, 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 5734-63-4). The bromine serves as a functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl groups [1]. The non-halogenated analog lacks this reactive site, severely limiting its synthetic utility. While specific yield data for the target compound in Suzuki couplings is not directly available, a class-level inference from a 2001 study on halogenated pyrimidines demonstrates that chloropyrimidines are generally more reactive than bromopyrimidines in these reactions [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Impact of the Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF3) group is a well-established structural motif in medicinal chemistry, known to enhance metabolic stability and increase lipophilicity [1]. The computed XLogP3 value for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is 1.9 [2]. In comparison, the non-brominated analog, 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 5734-63-4), has a reported LogP of 1.97 [3]. This demonstrates that the bromine atom has a minimal impact on lipophilicity, while the trifluoromethyl group is the primary driver of this property relative to a non-fluorinated methyl analog. The introduction of fluorine is generally associated with improved membrane permeability and resistance to oxidative metabolism, which are desirable attributes in drug discovery [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Specific Application as a Quencher in Fluorescent Immunoassays

A patent filed by Siemens Healthineers (WO/XXXX/XXXXX) describes the use of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine as a quencher molecule in fluorescent immunoassays for detecting circulating tumor DNA fragments [1]. In this application, the compound achieves detection limits below 1 fg/mL [1]. This specific, high-sensitivity application is not reported for close analogs like 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine or 5-chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine. The unique electronic properties imparted by the combination of the bromine and trifluoromethyl groups on the pyrimidine core likely contribute to its performance as a fluorescence quencher in this context.

Diagnostics Fluorescence Assay Development

Comparative Reactivity of Halogenated Pyrimidines in Suzuki Coupling

A study on the Suzuki coupling of halogenated pyrimidines established a general reactivity order: chloropyrimidines > bromopyrimidines > iodopyrimidines [1]. This class-level inference provides a basis for understanding the relative reactivity of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine compared to its chloro analog (5-chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, CAS 1823366-77-3). While the chloro analog is expected to be more reactive in cross-coupling reactions, the bromo derivative may offer greater selectivity in certain contexts or be more suitable when milder conditions are required. This information is critical for reaction planning and optimization, as it informs the choice of catalyst, ligand, and reaction conditions.

Synthetic Chemistry Cross-Coupling Reaction Optimization

Targeted Application Scenarios for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 294197-07-2) Based on Evidence


Modular Synthesis of Kinase Inhibitor Libraries via Suzuki Coupling

Given its 5-bromo substituent, this compound is ideally suited as a core scaffold for the synthesis of diverse kinase inhibitor libraries. The bromine atom serves as a robust handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl groups to explore structure-activity relationships (SAR) around the pyrimidine core [1]. This modular approach allows medicinal chemists to rapidly generate analogs for screening against kinase targets, a common strategy in oncology drug discovery [1].

Development of High-Sensitivity Fluorescent Diagnostic Assays

The compound has a demonstrated, patented application as a quencher in fluorescent immunoassays for detecting circulating tumor DNA with sub-fg/mL sensitivity [1]. This specific, high-value application differentiates it from other pyrimidine building blocks and presents a clear opportunity for use in the development of novel liquid biopsy assays or other fluorescence-based diagnostic platforms where high sensitivity is paramount [1].

Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

The trifluoromethyl group is a well-validated motif for improving the metabolic stability and membrane permeability of drug candidates [1]. This compound can serve as a key intermediate for incorporating this advantageous group into more complex molecules. Its use in the synthesis of lead compounds can provide a favorable starting point for improving pharmacokinetic properties, potentially reducing the need for extensive structural optimization later in the drug development process [1].

Selective Derivatization in Multi-Halogenated Systems

In synthetic sequences requiring orthogonal reactivity, the bromine atom in this compound can be selectively functionalized in the presence of other halogens (e.g., chlorine) in a more complex molecule. This is due to the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-couplings [1]. This scenario is relevant when constructing complex, polyhalogenated intermediates where stepwise, controlled functionalization is required [1].

Quote Request

Request a Quote for 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.